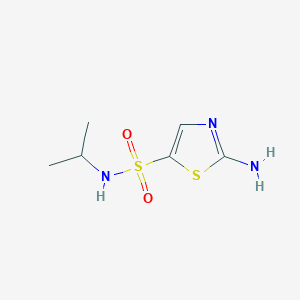

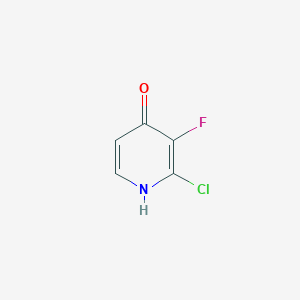

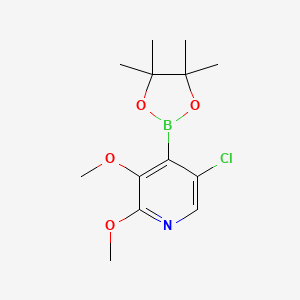

2-amino-N-isopropylthiazole-5-sulfonamide

説明

2-amino-N-isopropylthiazole-5-sulfonamide is a type of organosulfur compound that contains sulfur-nitrogen bonds . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .Chemical Reactions Analysis

Sulfenamides, sulfinamides, and sulfonamides are among the most important subclasses of sulfur–nitrogen bond-containing organosulfur compounds that are widely used in diverse fields such as pharmaceutical, pesticide, and polymer industries .科学的研究の応用

Inhibition of Carbonic Anhydrase Isoforms

2-amino-N-isopropylthiazole-5-sulfonamide has been studied for its inhibition properties against various human carbonic anhydrase (CA) isoforms. It's found to be effective against cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX isoforms. This highlights its potential in developing isoform-selective sulfonamide inhibitors targeting these isoforms, especially hCA II, VII, and IX (Abdoli et al., 2017).

Potential in Antitumor Applications

Studies have revealed that some sulfonamides, including compounds similar to this compound, show significant inhibition of the tumor-associated isozyme CA IX. This suggests potential applications as antitumor agents, particularly in designing CA IX-selective inhibitors (Ilies et al., 2003).

Antiglaucoma Applications

Some metal complexes of heterocyclic sulfonamides, which include derivatives of this compound, have been found to lower intraocular pressure in experimental animals, suggesting their use in treating glaucoma. These compounds showed enhanced efficiencies compared to simple sulfonamides, making them promising for pharmacological applications in this area (Supuran et al., 1998).

Carbonic Anhydrase Inhibitory Properties

Derivatives of this compound, particularly salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, have shown interesting carbonic anhydrase inhibitory properties. These compounds exhibited inhibitory activities on various human isoforms of carbonic anhydrase, suggesting their utility in clinical applications (Díaz et al., 2016).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of compounds related to this compound, providing insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Rozentsveig et al., 2013).

Microbial Degradation of Sulfonamides

Studies on the microbial degradation of sulfonamides, including those structurally similar to this compound, have identified novel pathways initiated by ipso-hydroxylation, leading to fragmentation of the compound. This research is important in understanding the environmental impact and biodegradation processes of such compounds (Ricken et al., 2013).

作用機序

Target of Action

2-amino-N-isopropylthiazole-5-sulfonamide is a versatile chemical compound widely used in scientific research for its diverse applications, including drug discovery, organic synthesis, and pharmaceutical development

Mode of Action

This inhibition is often achieved through a competitive mechanism, where the sulfonamide compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . By binding to this enzyme, sulfonamides prevent the formation of folic acid, a crucial component for bacterial DNA replication.

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and ultimately bacterial growth .

Action Environment

For instance, sterically demanding amines may afford less satisfactory results .

将来の方向性

特性

IUPAC Name |

2-amino-N-propan-2-yl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4(2)9-13(10,11)5-3-8-6(7)12-5/h3-4,9H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCILFCFFZLGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)